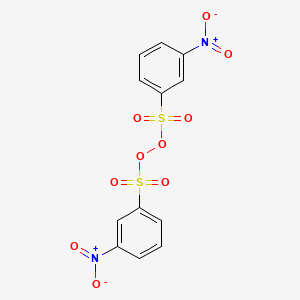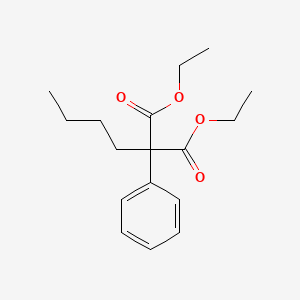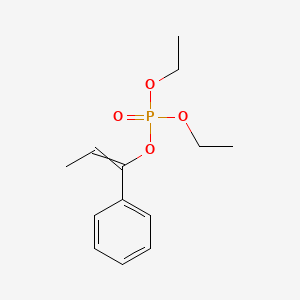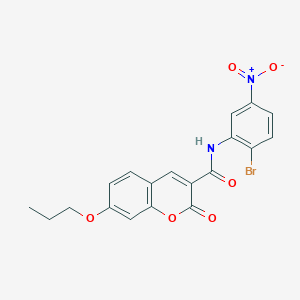
M-Nitrobenzenesulfonyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Nitrobenzenesulfonyl peroxide: is an organic peroxide compound with the molecular formula C12H8N2O10S2 . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl peroxide group (-SO2-O-O-SO2-) attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: M-Nitrobenzenesulfonyl peroxide can be synthesized through the reaction of m-nitrobenzenesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and controlling the pH to ensure the formation of the desired peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and storage due to the compound’s sensitivity to heat and light. Industrial methods may also involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: M-Nitrobenzenesulfonyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting other substances into their oxidized forms.
Reduction: Under certain conditions, this compound can be reduced to m-nitrobenzenesulfonic acid.
Substitution: The peroxide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve low temperatures and controlled pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Products include m-nitrophenyl m-nitrobenzenesulfonate and m-nitrobenzenesulfonic acid.
Reduction: The major product is m-nitrobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
M-Nitrobenzenesulfonyl peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in electrophilic aromatic substitution reactions.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of m-nitrobenzenesulfonyl peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of reactive oxygen species. These species can then participate in various chemical reactions, including oxidation and electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
P-Nitrobenzenesulfonyl peroxide: Similar in structure but with the nitro group in the para position.
Benzoyl peroxide: Another organic peroxide with similar oxidizing properties.
Di-tert-butyl peroxide: A commonly used organic peroxide in industrial applications.
Uniqueness: M-Nitrobenzenesulfonyl peroxide is unique due to the presence of both a nitro group and a sulfonyl peroxide group, which confer distinct reactivity and properties. Its ability to participate in both oxidation and electrophilic substitution reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
6209-71-8 |
|---|---|
Fórmula molecular |
C12H8N2O10S2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
(3-nitrophenyl)sulfonyloxy 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O10S2/c15-13(16)9-3-1-5-11(7-9)25(19,20)23-24-26(21,22)12-6-2-4-10(8-12)14(17)18/h1-8H |
Clave InChI |
HTFPLYQUBPPUPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)OOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)


![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)


![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)


![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

